1'-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a chemical compound that acts as a chemokine receptor modulator. Chemokine receptors are involved in various biological processes, including inflammation and immune responses. This compound is primarily investigated for its potential therapeutic applications in modulating chemokine receptor activity.
1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a bipiperidine structure, which is linked to a sulfonyl group derived from 1,2-dimethyl-1H-imidazole. The presence of a trifluoromethyl-pyridine moiety enhances its pharmacological properties, making it a subject of interest in drug development.
This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. Its specific structure allows it to be categorized as a sulfonamide derivative, which often exhibits significant biological activity. The compound's molecular formula is C₁₅H₁₈F₃N₅O₂S, and it has a molecular weight of approximately 389.39 g/mol .
The synthesis of 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine typically involves several key steps:
These synthetic pathways require precise conditions and may involve multiple purification steps to isolate the desired product effectively .
The molecular structure of 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine can be represented as follows:
The compound's structure can be visualized using software tools that model chemical structures based on its SMILES notation: CC1=NC(=CN1C)S(=O)(=O)N2CCNCC2 .
The compound is expected to undergo various chemical reactions typical for sulfonamides and heterocycles:
These reactions are crucial for understanding the compound's stability and reactivity under physiological conditions .
The mechanism of action for 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is likely related to its interaction with specific biological targets:
Further research is required to elucidate specific targets and confirm its pharmacological effects through in vitro and in vivo studies .
The physical properties of this compound include:
Chemical properties include:
These properties are essential for determining optimal storage conditions and handling procedures .
The potential applications of 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine are broad:
Continued research into this compound may lead to significant advancements in therapeutic applications and understanding its biological mechanisms .
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: